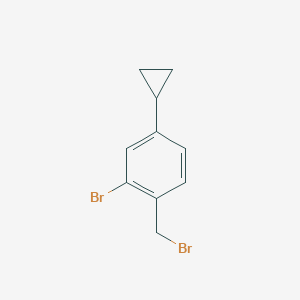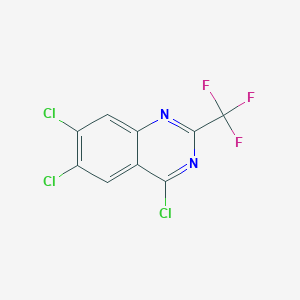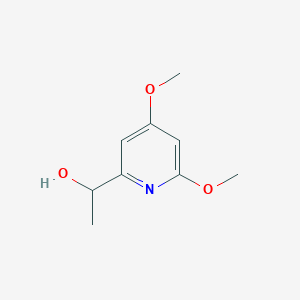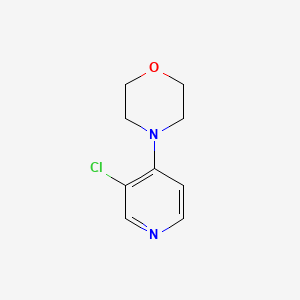
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound features a benzene ring substituted with a bromomethyl group and a cyclopropyl group at the para position relative to the bromomethyl group. The presence of bromine atoms makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene typically involves the bromination of 1-(bromomethyl)-4-cyclopropylbenzene. This can be achieved through electrophilic aromatic substitution using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or carbon tetrachloride
Catalyst: Iron(III) bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide remains consistent, but the process is optimized for large-scale production with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding brominated cyclopropylbenzoic acids.
Reduction: Reduction reactions can remove the bromine atoms, yielding cyclopropylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Cyclopropylbenzyl alcohols, amines, or thiols.
Oxidation: Cyclopropylbenzoic acids.
Reduction: Cyclopropylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated analogs of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The cyclopropyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathway: The bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.
Oxidation Pathway: The compound is oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Pathway: The bromine atoms are removed, yielding reduced cyclopropylbenzene derivatives.
Comparación Con Compuestos Similares
- 1-Bromo-2-(bromomethyl)benzene
- 2-Bromo-1-(bromomethyl)-4-methylbenzene
- 2-Bromo-1-(bromomethyl)-4-ethylbenzene
Comparison: 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H10Br2 |
|---|---|
Peso molecular |
289.99 g/mol |
Nombre IUPAC |
2-bromo-1-(bromomethyl)-4-cyclopropylbenzene |
InChI |
InChI=1S/C10H10Br2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7H,1-2,6H2 |
Clave InChI |
VPSMRMPSNLEWRW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2)CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)






![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13672532.png)


